8-Chlorotheophylline

Descripción

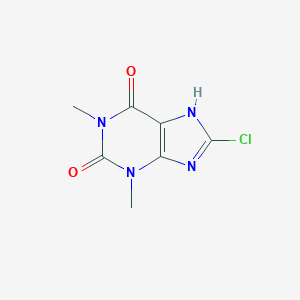

Structure

3D Structure

Propiedades

IUPAC Name |

8-chloro-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGNEOBDRVTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043764 | |

| Record name | 8-Chlorotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-18-7 | |

| Record name | 8-Chlorotheophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chlorotheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-chlorotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Chlorotheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chlorotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chlorotheophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Chlorotheophylline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE2UA340FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Chlorotheophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorotheophylline, a synthetic methylxanthine derivative, functions primarily as a central nervous system stimulant. Its main therapeutic application is in combination with diphenhydramine (B27) as the antiemetic drug dimenhydrinate, where it counteracts the sedative effects of the antihistamine. The pharmacological activity of this compound is attributed to its action as a competitive antagonist of adenosine (B11128) receptors and as an inhibitor of phosphodiesterase enzymes. This guide provides a detailed examination of these mechanisms, supported by quantitative data for the closely related compound theophylline (B1681296), experimental methodologies for assessing these activities, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

This compound, a chlorinated derivative of theophylline, shares the core mechanistic properties of the xanthine (B1682287) class of compounds, which includes caffeine (B1668208) and theophylline. Its physiological effects are primarily mediated through two key molecular pathways:

-

Adenosine Receptor Antagonism: this compound acts as a non-selective competitive antagonist at all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[1][2] By blocking these receptors, it prevents the binding of endogenous adenosine, a nucleoside that typically exerts inhibitory effects on neuronal activity.[1] This blockade leads to an increase in neuronal firing and subsequent stimulant effects, such as increased wakefulness and reduced fatigue.[1]

-

Phosphodiesterase (PDE) Inhibition: Similar to other methylxanthines, this compound is a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[3] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to a variety of downstream cellular effects, including smooth muscle relaxation and anti-inflammatory responses.[4][5]

Quantitative Pharmacological Data

Table 1: Adenosine Receptor Antagonism of Theophylline

| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |

| A₁ | 11,000 | Human/Cerebral Cortex | [³H]DPCPX | [6] |

| A₂ₐ | 45,000 | Human/Cerebral Cortex | [³H]DPCPX | [6] |

| A₂ₑ | >10,000 | Rat/Striatum | [³H]CGS 21680 | [7] |

| A₃ | >10,000 | Rat/Brain | [¹²⁵I]AB-MECA | [8] |

Kᵢ (Inhibition Constant): The concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand.

Table 2: Phosphodiesterase Inhibition by Theophylline

| PDE Isoform | IC₅₀ (µM) | Substrate | Tissue Source | Reference |

| PDE1 | >100 | cAMP/cGMP | Rat Heart | [9] |

| PDE2 | >100 | cGMP | Rat Heart | [9] |

| PDE3 | ~100-200 | cAMP | Human Lung | [10] |

| PDE4 | ~100-200 | cAMP | Human Lung | [10] |

| PDE5 | >100 | cGMP | Rat Heart | [9] |

IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

Signaling Pathways

The antagonism of adenosine receptors and inhibition of phosphodiesterases by this compound directly impact key intracellular signaling cascades.

Adenosine Receptor Signaling

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

-

A₁ and A₃ Receptor Antagonism: A₁ and A₃ receptors are coupled to inhibitory G proteins (Gᵢ/Gₒ). Their activation by adenosine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By blocking these receptors, this compound prevents this inhibitory effect, thereby maintaining or increasing cAMP levels.

-

A₂ₐ and A₂ₑ Receptor Antagonism: A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gₛ). Their activation by adenosine stimulates adenylyl cyclase, increasing intracellular cAMP. While this compound also blocks these receptors, its net effect in the central nervous system is stimulatory due to the predominant role of inhibitory A₁ receptors in regulating neuronal activity.

Phosphodiesterase and cAMP Signaling

Phosphodiesterases act as crucial regulators of cAMP signaling by catalyzing its hydrolysis to AMP. By inhibiting PDEs, this compound prevents this degradation, leading to a sustained elevation of intracellular cAMP levels. This amplifies the effects of signaling pathways that utilize cAMP as a second messenger, such as those initiated by Gₛ-coupled receptors.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of compounds like this compound.

Adenosine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific adenosine receptor subtype.

Objective: To determine the Kᵢ of this compound at A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.

Materials:

-

Membrane preparations from cells expressing a single subtype of human adenosine receptor.

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Phosphodiesterase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

Objective: To determine the IC₅₀ of this compound for various PDE isoforms.

Materials:

-

Purified recombinant PDE isoforms.

-

Substrate (cAMP or cGMP).

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Detection reagents to quantify the product of the PDE reaction (e.g., 5'-AMP or 5'-GMP) or the remaining substrate.

-

Microplate reader.

Procedure:

-

Incubate the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound.

-

Allow the enzymatic reaction to proceed for a defined period.

-

Stop the reaction.

-

Quantify the amount of product formed or substrate remaining using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).

-

Plot the enzyme activity as a function of the this compound concentration.

-

Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀).

Conclusion

The mechanism of action of this compound is multifaceted, involving the dual antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. These actions converge to increase neuronal excitability and modulate intracellular second messenger signaling, resulting in its characteristic stimulant effects. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the well-established pharmacology of its parent compound, theophylline, provides a strong basis for understanding its biological activity. Further research is warranted to precisely quantify the affinity of this compound for adenosine receptor subtypes and its inhibitory potency against various PDE isoforms to fully delineate its pharmacological profile. This knowledge will be invaluable for the rational design and development of future therapeutics targeting the adenosinergic and cyclic nucleotide signaling pathways.

References

- 1. This compound | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. partone.litfl.com [partone.litfl.com]

- 6. benchchem.com [benchchem.com]

- 7. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-Chlorotheophylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline (8-CT), a chlorinated derivative of theophylline, is a methylxanthine compound with significant applications in the pharmaceutical industry.[1][2] Chemically designated as 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, it functions as a central nervous system stimulant, primarily through the antagonism of adenosine (B11128) receptors.[1][3] Its most common application is in combination with diphenhydramine (B27) to form the antiemetic drug dimenhydrinate, where it serves to counteract the sedative effects of the antihistamine.[2][4] A thorough understanding of its physicochemical properties is paramount for its formulation, development, and analytical characterization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available experimental data and methodologies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in biological systems and for the design of effective drug delivery systems.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione[1] |

| Synonyms | 1,3-Dimethyl-8-chloroxanthine, Teoclate[2][5] |

| CAS Number | 85-18-7[5] |

| Chemical Formula | C₇H₇ClN₄O₂[1] |

| Molecular Weight | 214.61 g/mol [1] |

| SMILES | CN1C2=C(N=C(Cl)N2)C(=O)N(C)C1=O[6] |

| InChIKey | RYIGNEOBDRVTHA-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Data

| Property | Value |

| Physical Description | White to off-white or light yellow crystalline powder.[6][7][8] |

| Melting Point | 288 - 292 °C[7]; 290 °C (decomposes)[8][9] |

| Boiling Point | 455.0 ± 55.0 °C (Predicted)[9] |

| Solubility | Soluble in sodium hydroxide; slightly soluble in water, DMSO, and methanol.[8][10][11] Water solubility is reported as 0.3 g/L.[10] |

| pKa | 5.28 (Uncertain)[8][9] |

| LogP | 0.9 (Predicted); -0.868 (Crippen Method) |

| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture.[10][11] |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not extensively available in the public domain. However, based on general laboratory practices and information from related studies, the following methodologies are typically employed.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

Solubility Assessment

The solubility of this compound in various solvents is determined by equilibrium solubility experiments.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration:

-

A solution of this compound of known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

-

UV-Vis Spectrophotometry:

-

The UV-Vis absorption spectra of this compound are recorded in a series of buffer solutions with varying pH values.

-

The changes in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, are monitored.

-

The pKa is calculated by plotting the absorbance versus pH and fitting the data to the appropriate equation.

-

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

-

Typical System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 273 nm).

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a standard solution of known concentration.

Mandatory Visualizations

Adenosine Receptor Antagonism Pathway

This compound, like other methylxanthines, exerts its stimulant effects by blocking adenosine receptors (primarily A1 and A2A subtypes) in the central nervous system. Adenosine is an inhibitory neurotransmitter that promotes sleep and suppresses arousal. By antagonizing these receptors, this compound prevents the binding of adenosine, leading to an increase in neuronal firing and the release of excitatory neurotransmitters such as dopamine (B1211576) and norepinephrine.

Caption: Mechanism of this compound as an adenosine receptor antagonist.

General Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the physicochemical properties of a pharmaceutical compound like this compound involves a series of sequential and parallel experiments.

Caption: A typical workflow for the physicochemical characterization of this compound.

References

- 1. Isolation and Characterization of Impurities Present in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. This compound | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chemeo.com [chemeo.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. [PDF] First principles calculations of the pKa values and tautomers of isoguanine and xanthine. | Semantic Scholar [semanticscholar.org]

- 11. scielo.br [scielo.br]

Synthesis and Structural Characterization of 8-Chlorotheophylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 8-chlorotheophylline, a critical intermediate in the pharmaceutical industry. This document details established synthetic methodologies, including experimental protocols, and presents a thorough analysis of its structural properties through various analytical techniques. Quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound, chemically known as 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, is a xanthine (B1682287) derivative with stimulant properties similar to caffeine (B1668208).[1] It is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the preparation of salts for drugs like dimenhydrinate, an antiemetic used to treat motion sickness.[1][2] The purity and structural integrity of this compound are paramount to ensure the quality and safety of the final active pharmaceutical ingredients (APIs). This guide outlines the primary synthesis routes and the comprehensive analytical techniques employed for its characterization.

Synthesis of this compound

The most common and environmentally friendly method for the synthesis of this compound involves the direct chlorination of theophylline (B1681296).[3] An alternative, older method starts from caffeine, which is first converted to 7,8-dichlorocaffeine.[4][5]

Synthesis from Theophylline

This method utilizes N-chlorosuccinimide (NCS) as a chlorinating agent in an aqueous medium, avoiding the use of more hazardous reagents like chlorine gas and organic solvents.[3]

Experimental Protocol:

-

Dissolution: Theophylline is dissolved in water at a temperature between 50-80°C.[3]

-

Chlorination: N-chlorosuccinimide is added dropwise to the theophylline solution over a period of 60-120 minutes. The molar ratio of theophylline to NCS is typically in the range of 1:1 to 1:1.3.[3] The reaction is monitored by thin-layer chromatography (TLC).[3][6]

-

Reaction Completion: The reaction is continued at the same temperature for another 60-120 minutes until the starting material (theophylline) is no longer detected by TLC.[3][6] The pH of the reaction mixture is maintained between 6 and 7.[3]

-

Isolation of Crude Product: Upon cooling to room temperature, a solid precipitates. This crude this compound is collected by filtration and washed.[3]

-

Purification: The crude product is dissolved in a 5% aqueous sodium hydroxide (B78521) solution at 60-80°C. The solution is then cooled, and the pH is adjusted to 3-3.5 with 10% dilute hydrochloric acid to precipitate the purified this compound.[3]

-

Final Product: The purified white solid is collected by filtration, washed with water, and dried to yield the final product with a purity of over 99% (HPLC) and a yield of 88-90%.[3]

Synthesis Pathway from Theophylline

Structural Characterization

A combination of chromatographic and spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of this compound and for identifying any impurities.[2][7]

| Technique | Column | Mobile Phase/Gas | Retention Time | Reference |

| HPLC | C18 Hypersil ODS | Sodium acetate (B1210297) buffer (pH 4.5 with glacial acetic acid)-acetonitrile (75:25, v/v) | Not Specified | [7] |

| GC | DB-5 (30 m X 0.25 mm I. D.) | Helium | 13.12 min and 16.27 min (for impurities) | [7] |

| HPLC | Phenomenex MAX-RP-C12 | Acetonitrile and 0.01 mol L-1 H3PO4 + triethylamine (B128534) (pH 2.8) (22:78, v/v) | 5.3 min | [8] |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC (GC-MS) or LC (LC-MS), is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and helping to characterize impurities.[2][7][9]

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |

| GC-MS | Electron Ionization | - | 214 (M⁺), 185, 157, 109, 82, 67, 53 | [10] |

| LC-MS | Electrospray (ESI+) | 215.033 | - | [11] |

Common impurities identified include theophylline (m/z 180.9 [M+H]⁺) and caffeine (m/z 195.7 [M+2H]⁺).[2]

Spectroscopic Analysis

3.3.1. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3361 | N-H stretching | [12] |

| 3130 | C-H aromatic stretching | [12] |

| 2983, 2883 | C-H aliphatic stretching | [12] |

| 1716, 1700 | C=O stretching | [12] |

| 1696 | C=C aromatic stretching | [12] |

| 1519 | C=N stretching | [12] |

| 1373 | C-N stretching | [12] |

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 3.21 | s | N₁-CH₃ | [12] |

| 3.60 | s | N₃-CH₃ | [12] |

| 12.46 | s, br | N₉-H | [12] |

¹³C NMR

| Chemical Shift (ppm) | Assignment | Reference |

| 154 | C₆ | [13] |

| 151 | C₂ | [13] |

| 149 | C₄ | [13] |

| 136 | C₈ | [13] |

| 107 | C₅ | [13] |

| 29 | N₃-CH₃ | [13] |

| 27 | N₁-CH₃ | [13] |

X-ray Crystallography

X-ray powder diffraction (XRPD) is a powerful technique for the solid-state characterization of this compound, including the identification of different polymorphic forms.[14][15] It has been reported that this compound can exist in at least two polymorphic forms (Form I and Form II).[14]

Analytical Workflow for Structural Characterization

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. The synthesis via chlorination of theophylline with N-chlorosuccinimide presents an efficient and environmentally conscious approach. A multi-technique analytical approach, including chromatography, mass spectrometry, IR and NMR spectroscopy, and X-ray diffraction, is crucial for unequivocally confirming the structure, assessing purity, and identifying potential polymorphic forms. The data and protocols presented herein serve as a valuable resource for scientists and professionals in ensuring the quality and consistency of this compound for pharmaceutical applications.

References

- 1. This compound | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Impurities Present in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103360394B - this compound preparation method - Google Patents [patents.google.com]

- 4. Improved preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN100467470C - An improved process for the preparation of 8-chlorophylline - Google Patents [patents.google.com]

- 6. CN103360394A - this compound preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. ijpsonline.com [ijpsonline.com]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from this compound – Oriental Journal of Chemistry [orientjchem.org]

- 13. jchps.com [jchps.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

8-Chlorotheophylline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Physicochemical Properties, Pharmacology, and Analysis of a Key Xanthine (B1682287) Derivative

Abstract

8-Chlorotheophylline, a chlorinated derivative of theophylline (B1681296), is a methylxanthine compound with a significant role in pharmaceutical formulations. While structurally similar to caffeine (B1668208) and theophylline, its primary application is not as a standalone therapeutic agent but as a salt-forming component in combination drugs, most notably with diphenhydramine (B27) to create dimenhydrinate (B1670652). In this combination, this compound's stimulant properties are intended to counteract the sedative effects of the antihistamine.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, pharmacological mechanisms, and analytical methodologies. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this important xanthine derivative.

Introduction

This compound, chemically known as 8-chloro-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, belongs to the xanthine class of alkaloids.[3] Its structure is characterized by a purine (B94841) ring system with two methyl groups at positions 1 and 3, and a chlorine atom at position 8. This substitution pattern differentiates it from its parent compound, theophylline.[4] The primary pharmacological classification of this compound is as a central nervous system (CNS) stimulant, with effects comparable to caffeine.[2]

Its most prevalent use is in the formulation of dimenhydrinate, where it is combined in a salt form with the antihistamine diphenhydramine.[1] The rationale behind this combination is to mitigate the pronounced drowsiness often associated with diphenhydramine, thereby improving patient compliance and wakefulness.[2] Beyond this primary application, this compound is also a subject of interest in medicinal chemistry as a scaffold for the synthesis of novel derivatives with potential therapeutic activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation, analysis, and comprehension of its biological behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₄O₂ | [4] |

| Molecular Weight | 214.61 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | Approximately 290 °C (with decomposition) | [5] |

| Solubility | Limited solubility in water; soluble in sodium hydroxide (B78521) and polar organic solvents like dimethyl sulfoxide (B87167) and ethanol. | [5][6] |

| Octanol-Water Partition Coefficient (logP) | ~0.9 | [6] |

Synthesis of this compound

The primary synthetic route to this compound involves the direct chlorination of theophylline. Several methods have been reported, with variations in the chlorinating agent and reaction conditions.

General Synthesis Workflow

The synthesis of this compound from theophylline can be generalized into a three-stage process: chlorination, purification of the crude product, and final isolation.

Experimental Protocol: Chlorination of Theophylline with N-Chlorosuccinimide (NCS)

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

-

Theophylline

-

N-Chlorosuccinimide (NCS)

-

Water

-

5% Sodium Hydroxide (NaOH) solution

-

10% Hydrochloric Acid (HCl) solution

Procedure:

-

Reaction Setup: Dissolve theophylline in water by heating to 50-80 °C.

-

Chlorination: Slowly add N-chlorosuccinimide (in a molar ratio of approximately 1:1 to 1:1.3 with theophylline) to the heated solution over a period of 60-120 minutes. Maintain the temperature and continue stirring for another 60-120 minutes. The pH of the reaction mixture should be maintained between 6 and 7.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete (as indicated by the disappearance of the theophylline spot on TLC), cool the mixture to room temperature. The crude this compound will precipitate as an off-white solid.

-

Purification:

-

Filter the crude product and wash it with water.

-

Dissolve the crude solid in a 5% NaOH solution by warming to 60-80 °C.

-

Cool the solution to room temperature.

-

Acidify the solution by adding 10% HCl to adjust the pH to 3-3.5. This will cause the pure this compound to precipitate as a white solid.

-

-

Final Product: Filter the purified product, wash it with water, and dry it to obtain pure this compound.

Pharmacology and Mechanism of Action

The pharmacological effects of this compound are primarily attributed to its action as an antagonist at adenosine (B11128) receptors. It may also exhibit inhibitory effects on phosphodiesterase (PDE) enzymes, a characteristic common to many xanthine derivatives.[7]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[8] this compound, like other xanthines, acts as a non-selective competitive antagonist at these receptors.[4]

-

A₁ and A₃ Receptor Signaling: Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase through Gᵢ proteins, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[8]

-

A₂A and A₂B Receptor Signaling: Conversely, activation of A₂A and A₂B receptors stimulates adenylyl cyclase via Gₛ proteins, leading to an increase in intracellular cAMP.[8]

By blocking these receptors, this compound prevents adenosine from exerting its effects, which include sedation, vasodilation, and anti-inflammatory actions. The blockade of adenosine receptors in the central nervous system is believed to be the primary mechanism behind the stimulant effects of this compound.[4]

Phosphodiesterase Inhibition

Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides, such as cAMP and cGMP.[9] Xanthine derivatives are known to be non-selective inhibitors of PDEs.[7] By inhibiting PDE activity, this compound can lead to an accumulation of intracellular cAMP, which can potentiate the effects of adenylyl cyclase activation and contribute to its stimulant and physiological effects.

Specific IC₅₀ values for this compound against various PDE isoforms are not extensively reported. However, the inhibitory potency of xanthines on PDEs is generally in the micromolar range.[10]

Analytical Methodologies

A variety of analytical techniques are employed for the identification, quantification, and quality control of this compound in both bulk drug substance and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC for this compound

-

Column: C18 or C8 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase composition is acetonitrile and a phosphate buffer (pH 2.8) in a ratio of 22:78 (v/v).[11]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 229 nm.[11]

-

Internal Standard: For quantitative analysis, an internal standard such as caffeine or paraxanthine (B195701) can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, often used for impurity profiling and confirmation of identity.

Experimental Protocol: GC-MS Analysis of this compound

-

Column: A capillary column suitable for the analysis of polar compounds, such as a trifluoropropylmethyl polysiloxane column.

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Temperature Program: An appropriate temperature gradient is used to ensure good separation of the analyte from other components.

-

Detection: Mass spectrometry in electron impact (EI) mode.

Bioanalytical Method Validation Workflow

For the quantification of this compound in biological matrices such as plasma or urine, a rigorous method validation is required to ensure the reliability of the data. The workflow for bioanalytical method validation typically follows ICH guidelines.[12][13]

Quality Control of Pharmaceutical Formulations

The quality control of pharmaceutical products containing this compound, such as dimenhydrinate tablets, is crucial to ensure their safety and efficacy. The quality control workflow is guided by pharmacopeial monographs and ICH guidelines.[5][14][15]

Conclusion

This compound is a significant xanthine derivative with well-established applications in pharmaceutical formulations, primarily to counteract the sedative effects of co-administered drugs. Its synthesis from theophylline is a straightforward process, and a range of analytical methods are available for its characterization and quantification. The primary mechanism of action is through the non-selective antagonism of adenosine receptors, with potential secondary effects via phosphodiesterase inhibition. While specific quantitative data on its receptor binding affinities and PDE inhibitory potency are not extensively documented, its pharmacological profile is consistent with other members of the xanthine class. This technical guide provides a solid foundation for researchers and drug development professionals working with this compound, offering detailed protocols and workflows to support further investigation and application of this versatile compound.

References

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH Official web site : ICH [ich.org]

- 15. database.ich.org [database.ich.org]

pharmacological profile of 8-Chlorotheophylline

An In-depth Technical Guide to the Pharmacological Profile of 8-Chlorotheophylline

Abstract

This compound is a synthetic methylxanthine derivative, structurally related to caffeine (B1668208) and theophylline. While possessing its own mild stimulant properties, its primary therapeutic role is as a constituent of the antiemetic drug, dimenhydrinate (B1670652), where it is combined in a 1:1 salt ratio with the first-generation antihistamine diphenhydramine (B27). The principal function of this compound in this combination is to counteract the significant sedative effects of diphenhydramine. Its mechanism of action is primarily attributed to the antagonism of adenosine (B11128) receptors, a characteristic shared with other xanthines. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. It summarizes available quantitative data, details relevant experimental protocols, and presents key relationships and pathways through structured diagrams for researchers and drug development professionals.

Mechanism of Action

The pharmacological activity of this compound is primarily driven by its interaction with two key molecular targets common to the xanthine (B1682287) class: adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

The most well-documented mechanism of action for this compound is its role as a competitive antagonist at adenosine receptors.[1][2] Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. In the central nervous system (CNS), adenosine typically exerts an inhibitory effect, reducing neuronal firing and promoting sleep and sedation.[1]

By blocking these receptors, particularly the A₂ₐ subtype, this compound inhibits the natural effects of adenosine.[3] This blockade leads to a reversal of adenosine-mediated neuronal suppression, resulting in increased neuronal excitability and mild CNS stimulation.[1][2] This stimulant effect is responsible for the clinical utility of this compound in dimenhydrinate, where it helps to mitigate the drowsiness induced by diphenhydramine.[1] The resulting physiological effects can include restlessness and insomnia, similar to those of caffeine.[2]

Phosphodiesterase (PDE) Inhibition

As a derivative of theophylline, this compound is also classified as a phosphodiesterase (PDE) inhibitor.[4] PDEs are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in numerous signal transduction pathways. Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, which can result in various physiological effects, including smooth muscle relaxation (bronchodilation) and cardiac stimulation. While this mechanism is central to the action of other xanthines like theophylline, the contribution of PDE inhibition to the overall pharmacological profile of this compound, particularly at the doses used in dimenhydrinate, is not as well characterized as its adenosine receptor antagonism.

Quantitative Pharmacological Data

Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC₅₀) of this compound are not widely available in the public literature. To provide context, the following table includes data for related xanthine compounds, illustrating the typical potency and selectivity profile of this chemical class.

| Compound | Target | Species | Value | Units | Reference |

| This compound | Adenosine Receptors | - | Data Not Available | - | |

| Phosphodiesterases | - | Data Not Available | - | ||

| 8-Chlorocaffeine | Adenosine Receptors (non-selective) | - | 30 | µM (Ki) | [5] |

| 8-(3-Chlorostyryl)caffeine | Adenosine A₁ Receptor | Rat | 28200 | nM (Ki) | |

| Adenosine A₂ₐ Receptor | Rat | 54 | nM (Ki) |

Pharmacodynamics

Central Nervous System Effects

The primary pharmacodynamic effect of this compound is mild CNS stimulation, which manifests as increased alertness and a reduction in drowsiness.[1] This effect directly opposes the sedative properties of diphenhydramine, which readily crosses the blood-brain barrier and acts as an H₁ receptor antagonist.[6]

There are conflicting reports regarding the ability of this compound to penetrate the blood-brain barrier (BBB). Some sources suggest it does not cross the BBB effectively.[7] However, its molecular weight of 214.61 g/mol is well below the <400 Da threshold that favors passive diffusion into the brain.[1][8] For it to effectively counteract centrally-mediated sedation, some degree of CNS penetration is logically required. The doses present in dimenhydrinate are generally insufficient to produce pronounced stimulatory effects on their own but are effective in enhancing the tolerability of diphenhydramine.[3]

Other Potential Effects

Given its structural similarity to theophylline, this compound may possess other xanthine-like properties, such as bronchodilatory effects. This has led to interest in its potential application in respiratory therapies for conditions like asthma or COPD.[9] However, its primary established use remains within the combination product dimenhydrinate.

Pharmacokinetics

Dedicated pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of the this compound moiety following the administration of dimenhydrinate are limited. Dimenhydrinate dissociates into its two active components, diphenhydramine and this compound, upon administration.[6] The available pharmacokinetic data primarily focuses on the diphenhydramine component.

One study noted that the co-administration of this compound with diphenhydramine did not significantly alter the pharmacokinetic profile of diphenhydramine.[10]

| Parameter | Value | Condition | Subject | Reference |

| Tmax (Diphenhydramine) | 2.0 - 2.5 hours | Single oral dose | Healthy Volunteers | [10] |

| Elimination Half-Life (Diphenhydramine) | 5 - 6 hours | Single oral dose | Healthy Adults | [6] |

Therapeutic Applications

The sole major therapeutic application of this compound is as a component of dimenhydrinate (e.g., Dramamine®, Gravol®), an over-the-counter medication indicated for the prevention and treatment of nausea, vomiting, and vertigo associated with motion sickness.[1][6] It is also found in combination salts with other antihistamines, such as promethazine.[7] The inclusion of this compound was initially a chemical necessity to create a stable salt with diphenhydramine, as its acidic nature allowed for effective salt formation.[11]

Caption: Logical relationship of Dimenhydrinate components and their opposing CNS effects.

Key Experimental Methodologies

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for a specific adenosine receptor subtype.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (e.g., A₁ or A₂ₐ).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration (e.g., via Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order: assay buffer, varying concentrations of the unlabeled test compound (this compound), a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A₁ or [³H]CGS-21680 for A₂ₐ) near its dissociation constant (Kd), and the membrane preparation (20-50 µg protein).

-

Define non-specific binding in separate wells containing a high concentration of a potent non-labeled agonist or antagonist (e.g., 10 µM NECA).

-

Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Place the filters into scintillation vials, add a scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive adenosine receptor binding assay.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a Scintillation Proximity Assay (SPA) to measure the inhibitory activity of a test compound on a specific PDE isozyme.

Methodology:

-

Reagents and Setup:

-

Source purified, recombinant PDE enzyme of interest (e.g., PDE4, PDE5).

-

Use a radiolabeled substrate, such as [³H]-cAMP or [³H]-cGMP.

-

Use SPA beads coated with a scintillant and a material that specifically binds the hydrolyzed product (e.g., [³H]-5'-AMP) but not the cyclic substrate.

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, varying concentrations of the test compound (this compound), and the PDE enzyme.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 30 minutes) to allow for substrate hydrolysis.

-

-

Detection:

-

Terminate the reaction by adding the SPA bead slurry.

-

Incubate for an additional period (e.g., 60 minutes) to allow the radiolabeled product ([³H]-5'-AMP) to bind to the beads.

-

When the product binds to the bead, it comes into close proximity with the scintillant, stimulating the emission of light.

-

-

Quantification and Data Analysis:

-

Measure the light emitted from the beads using a microplate scintillation counter. The light signal is directly proportional to the amount of product formed and thus reflects PDE activity.

-

Determine the percentage of inhibition by comparing the signal in the presence of the test compound to the signal from a control reaction (no inhibitor).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression.

-

Caption: Signaling pathways of adenosine receptors and the antagonistic action of this compound.

References

- 1. This compound | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. grokipedia.com [grokipedia.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dimenhydrinate - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. [Pharmacokinetics and bioavailability of diphenhydramine in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 8-Chlorotheophylline

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients is paramount. This guide provides a detailed examination of the solubility and stability of 8-chlorotheophylline, a xanthine (B1682287) derivative frequently used as a stimulant and in combination with other drugs to form stable salts.

Core Physicochemical Properties

This compound presents as a white to off-white crystalline solid. It is a derivative of theophylline, with a chlorine atom substituted at the 8-position of the purine (B94841) ring structure. This substitution influences its physicochemical properties, including its solubility and stability profile.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits limited solubility in aqueous solutions but shows enhanced solubility in certain organic solvents and alkaline solutions.

Qualitative Solubility

This compound is described as being slightly soluble in water.[1][2] Its solubility increases in polar organic solvents such as ethanol (B145695) and methanol, as well as in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2][3] The compound is also soluble in solutions of sodium hydroxide (B78521).[1][2][4][5] Conversely, it has limited solubility in non-polar solvents.[3] The solubility of this compound is also temperature-dependent, with an expected increase at elevated temperatures.[3]

Quantitative Solubility Data

| Solvent/Condition | Solubility Description | Quantitative Value (if available) | Reference |

| Water | Slightly soluble | 0.3 g/L | [6] |

| Sodium Hydroxide | Soluble | - | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | [1][2] |

| Methanol | Soluble | - | [2] |

| Ethanol | More readily soluble | - | [1] |

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients in formulation development.

General Stability

This compound is generally considered stable under normal storage conditions.[1] It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly closed container, protected from light and moisture.[1][6] Under these conditions, it is reported to be stable for at least two years.[2][6]

Stability Under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific degradation kinetics for this compound are not extensively published, studies on related compounds and analytical method development provide insights into its stability.

A high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous determination of caffeine, this compound, and diphenhydramine (B27).[7][8][9] The validation of this method included stress testing, which demonstrated that the method is capable of separating the main components from their degradation products, indicating that degradation does occur under stress conditions.[7][9]

Commonly employed stress conditions in forced degradation studies include:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can lead to the hydrolysis of the molecule.

-

Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products.

-

Thermal Stress: Elevated temperatures can accelerate degradation processes.

-

Photostability: Exposure to light can cause photodegradation.

One study on the impurities of this compound identified theophylline, caffeine, and an isomer of this compound, which could potentially be formed through degradation or as byproducts of synthesis.[10]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of pharmaceutical development. The following sections detail standard methodologies for assessing the solubility and stability of compounds like this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13][14]

Principle: An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.

Detailed Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate (B84403) buffers of different pH, ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][13]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[13] To ensure complete separation of the solid from the liquid phase, the supernatant can be centrifuged or filtered.[11][13]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11][12] A pre-constructed calibration curve is used to calculate the concentration.[11]

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[15][16][17]

Principle: The drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. The resulting degradation products are then analyzed.[16]

Detailed Methodology:

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat for a defined period.

-

Basic Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for an extended period.

-

Photodegradation: Expose the drug substance (in both solid and solution form) to light according to ICH Q1B guidelines.

-

-

Sample Analysis: After exposure to the stress conditions, the samples are analyzed using a stability-indicating HPLC method. The goal is to separate the intact drug from any degradation products.

-

Method Validation: The HPLC method used must be validated to demonstrate its specificity, i.e., its ability to resolve the parent drug from all significant degradation products.[7]

-

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the purity of the this compound peak in the stressed samples, ensuring that there are no co-eluting degradants.

Caption: General Workflow for a Forced Degradation Study.

Signaling Pathways

The primary pharmacological effect of this compound, like other xanthines, is related to its interaction with adenosine (B11128) receptors.

Adenosine Receptor Antagonism: Adenosine is an endogenous nucleoside that modulates various physiological processes by binding to its receptors (A₁, A₂A, A₂B, and A₃). In the central nervous system, adenosine acts as an inhibitory neuromodulator. This compound is an antagonist of adenosine receptors.[18] By blocking these receptors, it prevents adenosine from binding, thereby inhibiting the downstream inhibitory effects. This leads to an increase in neuronal firing and accounts for the stimulant effects of the drug, which are similar to those of caffeine.[18]

Caption: Signaling Pathway for this compound's Stimulant Effect.

References

- 1. guidechem.com [guidechem.com]

- 2. adipogen.com [adipogen.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 85-18-7 [chemicalbook.com]

- 5. This compound CAS#: 85-18-7 [m.chemicalbook.com]

- 6. This compound - CAS-Number 85-18-7 - Order from Chemodex [chemodex.com]

- 7. Optimization and validation of a method for the determination of caffeine, this compound and diphenhydramine by isocratic high-performance liquid chromatography. Stress test for stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dspace.ceu.es [dspace.ceu.es]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 14. scielo.br [scielo.br]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. ijsdr.org [ijsdr.org]

- 18. This compound | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stimulant Properties of 8-Chlorotheophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorotheophylline is a methylxanthine derivative recognized for its stimulant properties, which are primarily attributed to its role as an antagonist at adenosine (B11128) receptors. While structurally similar to caffeine (B1668208) and theophylline (B1681296), its distinct pharmacological profile warrants a detailed examination for its application in research and drug development. This technical guide provides a comprehensive overview of the stimulant properties of this compound, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound, a chlorinated derivative of theophylline, belongs to the xanthine (B1682287) class of alkaloids.[1] It is most commonly known for its inclusion in the antiemetic medication dimenhydrinate, where it is combined with diphenhydramine (B27).[2][3] In this combination, this compound's primary function is to counteract the sedative effects of diphenhydramine through its own stimulant action.[2][3] The stimulant effects of this compound are comparable to those of other methylxanthines like caffeine and theophylline and include increased alertness, reduced fatigue, and potential for nervousness and restlessness at higher doses.[1] This guide delves into the core mechanisms underlying these effects, providing a technical resource for the scientific community.

Mechanism of Action: Adenosine Receptor Antagonism

The principal mechanism underlying the stimulant properties of this compound is the antagonism of adenosine receptors.[1] Adenosine is an endogenous nucleoside that acts as a neuromodulator in the central nervous system (CNS), promoting sleep and suppressing arousal. By binding to and blocking adenosine receptors, this compound inhibits the natural calming effects of adenosine, leading to a state of increased neuronal excitability and wakefulness.[1]

There are four known subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The stimulant effects of methylxanthines are primarily mediated through the blockade of A₁ and A₂ₐ receptors.

-

A₁ Receptor Antagonism: A₁ receptors are widely distributed in the brain and their activation generally leads to inhibitory effects on neuronal activity. By blocking these receptors, this compound can disinhibit neurons, leading to increased neurotransmitter release.

-

A₂ₐ Receptor Antagonism: A₂ₐ receptors are highly concentrated in the basal ganglia, a brain region critical for motor control and motivation. Blockade of A₂ₐ receptors can lead to increased locomotor activity and alertness.

Signaling Pathway of Adenosine Receptor Antagonism

The following diagram illustrates the general signaling pathway affected by this compound's antagonism at adenosine receptors.

Caption: Adenosine receptor antagonism by this compound.

Quantitative Pharmacological Data

While specific binding affinity (Kᵢ) and potency (IC₅₀) data for this compound are not extensively available in the public domain, the following table provides comparative data for the parent compound, theophylline, and the widely studied methylxanthine, caffeine. This information is crucial for contextualizing the potential potency of this compound. The introduction of a substituent at the 8-position of the theophylline structure is known to significantly influence adenosine receptor affinity.[4]

Table 1: Comparative Adenosine Receptor Binding Affinities of Methylxanthines

| Compound | 8-Substituent | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | Selectivity (A₂ₐ Kᵢ / A₁ Kᵢ) |

| Theophylline | -H | 11,000 | 45,000 | 4.1 |

| 8-Butyltheophylline | -CH₂(CH₂)₂CH₃ | 1,100 | 11,000 | 10 |

| 8-Phenyltheophylline | -C₆H₅ | 40 | 3,000 | 75 |

| 8-Cyclopentyltheophylline (CPT) | -C₅H₉ | 1.8 | 1,100 | 611 |

Data is a representative compilation from various structure-activity relationship studies on 8-substituted xanthines.[4]

Experimental Protocols

To facilitate further research into the stimulant properties of this compound, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is a standard method to determine the binding affinity (Kᵢ) of an unlabeled compound like this compound by measuring its ability to displace a radiolabeled ligand from a receptor.[5][6][7][8]

Objective: To determine the binding affinity of this compound for adenosine A₁ and A₂ₐ receptors.

Materials:

-

Membrane preparations from cells stably expressing human adenosine A₁ or A₂ₐ receptors.

-

Radioligands: [³H]-DPCPX (for A₁ receptors) or [³H]-ZM241385 (for A₂ₐ receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM NECA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Workflow:

Caption: Workflow for a radioligand binding assay.

Procedure:

-

Preparation: Thaw and resuspend the receptor membrane preparations in the assay buffer. Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, add the membrane suspension, followed by the various concentrations of this compound or buffer (for total binding) or the non-specific binding control.

-

Radioligand Addition: Add the radioligand to each well to initiate the binding reaction.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Locomotor Activity Assessment in Mice

This protocol describes a method to evaluate the stimulant effects of this compound on the spontaneous motor activity of mice.[9][10][11][12][13]

Objective: To quantify the effect of this compound on locomotor activity in mice.

Materials:

-

Adult male mice (e.g., Swiss Webster).

-

This compound solution in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

Locomotor activity chambers (e.g., open-field arenas equipped with infrared beams).

Workflow:

Caption: Workflow for a locomotor activity assay.

Procedure:

-

Acclimation: Allow the mice to acclimate to the experimental room for at least one hour before testing.

-

Habituation (Optional): To reduce the influence of novelty-induced activity, mice can be habituated to the locomotor chambers for a period (e.g., 30 minutes) on the day before the experiment.

-

Drug Administration: Administer this compound or the vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

-

Testing: Immediately after injection, place each mouse in the center of a locomotor activity chamber.

-

Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).

-

Data Analysis: Analyze the recorded data to compare the locomotor activity of the this compound-treated group with the vehicle-treated control group.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the use of in vivo microdialysis to measure the extracellular levels of neurotransmitters, such as dopamine (B1211576), in specific brain regions of awake, freely moving animals following the administration of this compound.[14][15][16][17][18]

Objective: To determine the effect of this compound on dopamine release in the striatum of rats.

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD).

Workflow:

Caption: Workflow for an in vivo microdialysis experiment.

Procedure:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., striatum) of the rat. Allow for post-operative recovery.

-

Habituation: On the day of the experiment, place the rat in the microdialysis chamber to habituate.

-

Probe Insertion: Gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate. After an equilibration period, collect several baseline dialysate samples.

-

Drug Administration: Administer this compound systemically (e.g., i.p.) or locally via reverse dialysis.

-

Post-Drug Collection: Continue collecting dialysate samples at regular intervals.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.

Pharmacokinetic Profile

Detailed pharmacokinetic data specifically for this compound is limited. However, studies on the parent compound, theophylline, in rats can provide some insight into its likely pharmacokinetic behavior. Theophylline generally follows a two-compartment open model, and its elimination can become capacity-limited at higher doses.[19][20][21][22][23]

Table 2: General Pharmacokinetic Parameters of Theophylline in Rats

| Parameter | Description | Typical Value Range |

| t₁/₂ | Elimination half-life | ~70 minutes (at lower doses) |

| AUC | Area under the curve | Increases disproportionately with dose |

| Metabolism | Primarily hepatic | Major metabolites: 1,3-dimethyluric acid and 1-methyluric acid |

Note: These values are for theophylline and may differ for this compound.

Conclusion

This compound is a xanthine derivative with clear stimulant properties mediated primarily through the antagonism of adenosine A₁ and A₂ₐ receptors. While its use has been largely confined to combination therapies to offset sedation, its distinct pharmacological profile suggests potential for further investigation. This technical guide provides a foundational understanding of its mechanism of action, along with detailed experimental protocols to facilitate future research. The generation of specific quantitative data on its receptor binding affinities, phosphodiesterase inhibitory activity, and pharmacokinetic profile is a critical next step in fully characterizing this compound for potential new applications in neuroscience and pharmacology.

References

- 1. This compound | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. benchchem.com [benchchem.com]

- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Radioligand Binding Assays for Adenosine Receptors [periodicos.capes.gov.br]

- 9. Effects of Combinations of Methylxanthines and Adenosine Analogs on Locomotor Activity in Control and Chronic Caffeine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Combinations of Methylxanthines and Adenosine Analogs on Locomotor Activity in Control and Chronic Caffeine-Treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]